molecular formula C8H16N2O B1450590 4-(Azetidin-3-yloxy)piperidine CAS No. 1441004-41-6

4-(Azetidin-3-yloxy)piperidine

Cat. No.: B1450590
CAS No.: 1441004-41-6
M. Wt: 156.23 g/mol
InChI Key: FVHLZMQGSBUWPL-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

4-(Azetidin-3-yloxy)piperidine has a wide range of applications in scientific research:

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage. The vapors of Piperidine can cause respiratory irritation. Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry. A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines remains elusive . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

Piperidine, 4-(3-azetidinyloxy)- plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between Piperidine, 4-(3-azetidinyloxy)- and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the modulation of its activity. Additionally, Piperidine, 4-(3-azetidinyloxy)- has been observed to interact with other biomolecules such as transport proteins, influencing their function and stability .

Cellular Effects

The effects of Piperidine, 4-(3-azetidinyloxy)- on cellular processes are diverse and depend on the type of cells involved. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Piperidine, 4-(3-azetidinyloxy)- can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, Piperidine, 4-(3-azetidinyloxy)- has been shown to impact cellular metabolism by interacting with metabolic enzymes and altering their activity .

Molecular Mechanism

The molecular mechanism of action of Piperidine, 4-(3-azetidinyloxy)- involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and receptors. For example, Piperidine, 4-(3-azetidinyloxy)- can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperidine, 4-(3-azetidinyloxy)- can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of Piperidine, 4-(3-azetidinyloxy)- on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of Piperidine, 4-(3-azetidinyloxy)- vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, Piperidine, 4-(3-azetidinyloxy)- can produce toxic or adverse effects, including disruptions in cellular homeostasis and increased oxidative stress . Threshold effects have also been observed, where specific dosages are required to achieve desired outcomes without causing toxicity .

Metabolic Pathways

Piperidine, 4-(3-azetidinyloxy)- is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body . Additionally, Piperidine, 4-(3-azetidinyloxy)- can affect the activity of cofactors involved in metabolic reactions, further modulating metabolic processes .

Transport and Distribution

The transport and distribution of Piperidine, 4-(3-azetidinyloxy)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cells, Piperidine, 4-(3-azetidinyloxy)- can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Piperidine, 4-(3-azetidinyloxy)- plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, Piperidine, 4-(3-azetidinyloxy)- may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)piperidine undergoes various types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions can yield various substituted piperidines, while oxidation reactions can produce piperidinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxy)piperidine stands out due to its unique structure, which imparts specific biological activities not commonly found in other piperidine derivatives. Its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

4-(azetidin-3-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHLZMQGSBUWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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